What are the photophysical properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate?
What are the photophysical properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate?
An In-depth Technical Guide to the Photophysical Properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate (Alizarin Red S)
Authored by a Senior Application Scientist
Foreword: Unveiling the Photophysics of a Classic Dye
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, more commonly known as Alizarin Red S (ARS), is an anthraquinone dye with a rich history spanning over a century.[1] Its utility extends from classical histology for staining calcium deposits in tissues to modern applications in analytical chemistry and biomedical research.[1][2] The foundation of its diverse applications lies in its fascinating and environment-sensitive photophysical properties. This guide provides a deep dive into the core photophysical characteristics of ARS, offering both foundational knowledge and practical experimental insights for researchers, scientists, and professionals in drug development. We will explore the interplay of its molecular structure with light, the influence of its environment on its spectroscopic signature, and the methodologies to accurately characterize these properties.
Molecular Architecture and Electronic Behavior
Alizarin Red S is a water-soluble, sulfonated derivative of alizarin.[3] Its structure is built upon a 9,10-anthraquinone core, which is the primary chromophore responsible for its color. The key functional groups that dictate its photophysical behavior are:
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Anthraquinone Core: The conjugated system of three fused benzene rings with two carbonyl groups is responsible for the strong absorption in the UV-visible region.
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Hydroxyl Groups (-OH): The two hydroxyl groups at the C-1 and C-2 positions are crucial. They are involved in intramolecular hydrogen bonding and are the sites for deprotonation, which is highly dependent on the pH of the environment.[4] This pH sensitivity is a hallmark of ARS.
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Sulfonate Group (-SO₃⁻): The sodium sulfonate group at the C-3 position imparts high water solubility, a critical feature for its application in biological systems, distinguishing it from its parent compound, alizarin.[3]
The electronic transitions in ARS are primarily of π-π* character, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.[4] The energy of these transitions, and thus the color of the dye, is exquisitely sensitive to its immediate chemical environment.
Absorption and Emission Properties: A Spectroscopic Profile
The interaction of Alizarin Red S with light is fundamentally characterized by its absorption and fluorescence spectra. These properties are not static but are dynamically influenced by solvent polarity, pH, and interactions with other molecules, particularly metal ions.
UV-Visible Absorption Spectroscopy
ARS exhibits strong absorption in the visible spectrum.[3] The position and intensity of its absorption bands are highly dependent on the solvent and pH. In an aqueous solution at a pH of approximately 4.1, ARS displays absorption bands at around 259 nm, 333 nm, and 423 nm.[5] The absorption spectrum is known to be strongly dependent on pH due to different deprotonation equilibria.[1] For instance, in acidic aqueous solutions (pH < 4), an absorption band is observed around 420 nm, which diminishes at higher pH values as other bands appear.[1] This solvatochromic and pH-dependent behavior is a direct consequence of how the solvent and proton concentration stabilize the ground and excited electronic states of the molecule. A red shift (bathochromic shift) in the absorption spectrum is observed with a reduction in the dielectric constant of the medium.[6]
| Solvent/Condition | Absorption Maximum (λmax) | Reference |
| Aqueous Solution (pH 4.1) | 423 nm, 333 nm, 259 nm | [5] |
| Aqueous Solution | 428 nm | [6] |
| Ethanol | ~250 nm | [7] |
| DMSO | ~430 nm | [8] |
Fluorescence Spectroscopy
A key characteristic of Alizarin Red S and its derivatives is their generally low fluorescence quantum yield, which is estimated to be around 1%.[3] Despite this, an emission band can be detected. For example, when complexed with cations like calcium, ARS can exhibit orange-red fluorescence with an emission peak around 570 nm when excited at approximately 500 nm.[9] The weak fluorescence is partly attributed to efficient non-radiative decay pathways, including an excited-state intramolecular proton transfer (ESIPT) process. This process involves the transfer of a proton from a hydroxyl group to a nearby carbonyl oxygen in the excited state, leading to the formation of a tautomer that has different emissive properties.[3] The emission from this tautomeric form is significantly red-shifted (bathochromic shift) compared to the "normal" excited form.[3]
| Property | Value | Conditions | Reference |
| Fluorescence Quantum Yield (ΦF) | ~1% | Varies with environment | [3] |
| Emission Maximum (λem) | ~570 nm | Complexed with Calcium | [9] |
| Emission Maximum (λem) | ~650 nm | In transient spectra | [3] |
Excited-State Dynamics and Environmental Influences
Upon absorption of a photon, the ARS molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its overall photophysical response.
Excited-State Lifetime and Relaxation
Femtosecond transient absorption spectroscopy studies have revealed that ARS in an aqueous solution undergoes rapid relaxation after excitation. The excited-state lifetime is on the order of picoseconds. For instance, in an aqueous solution of Na(ARS), a relaxation time of approximately 19 ps has been reported after excitation at 530 nm.[3] These fast relaxation dynamics are consistent with the low fluorescence quantum yield, as non-radiative decay processes dominate the de-excitation pathway.
Solvatochromism
Solvatochromism describes the change in the color of a solution when a solute is dissolved in different solvents.[10] ARS exhibits this phenomenon, where changes in solvent polarity alter the stabilization of its ground and excited states, leading to shifts in its absorption and emission spectra.[1][6] Generally, a reduction in the dielectric constant of the medium can cause a red shift in the absorption spectra of ARS.[6] This indicates that the excited state is more polar than the ground state and is better stabilized by more polar solvents.
pH Dependence
The pH of the solution is one of the most critical factors influencing the photophysical properties of ARS. The hydroxyl groups of ARS can be deprotonated at different pH values, leading to various anionic species, each with a distinct absorption spectrum. This property makes ARS a useful pH indicator.[1] The absorption spectra of ARS at different pH values show a clear isosbestic point, indicating an equilibrium between two or more species.[11]
Caption: pH-dependent equilibrium of Alizarin Red S.
Interaction with Metal Ions and Quenching
Alizarin Red S is well-known for its ability to form chelate complexes with metal ions, most notably calcium (Ca²⁺).[3] This interaction forms the basis of its use in histology to stain for calcified tissues.[1] The formation of these complexes significantly alters the photophysical properties of ARS, often leading to the formation of a colored precipitate and changes in fluorescence. For instance, the addition of lanthanum ions (La³⁺) induces a bathochromic shift in the absorption spectrum.[8] Furthermore, the fluorescence of ARS can be quenched by certain substances. For example, chitosan has been shown to quench the fluorescence of ARS, a phenomenon that can be used for its quantitative determination.[12]
Experimental Protocols for Photophysical Characterization
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for key photophysical measurements.
Protocol: UV-Visible Absorption Spectroscopy
This protocol details the steps to obtain the absorption spectrum of ARS.
Rationale: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). This measurement provides the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.
Step-by-Step Methodology:
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Solution Preparation: Prepare a stock solution of Alizarin Red S in the desired solvent (e.g., deionized water, ethanol, or DMSO) of a known concentration (e.g., 1 mM). Ensure the ARS is fully dissolved.
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Dilution: Dilute the stock solution to a working concentration that results in a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). This range ensures linearity and accuracy. A typical concentration for UV-Vis measurements is in the micromolar range.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
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Blank Measurement: Fill a quartz cuvette with the pure solvent used for dilution. Place it in the spectrophotometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
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Sample Measurement: Rinse the cuvette with the ARS solution, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-700 nm).[5]
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).
Protocol: Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
This protocol describes how to measure the fluorescence quantum yield of ARS relative to a known standard.
Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely accepted and accessible technique.[13]
Caption: Workflow for comparative fluorescence quantum yield measurement.
Step-by-Step Methodology:
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Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to ARS. For ARS, a standard like Rhodamine 6G in ethanol could be considered, though careful selection based on the specific emission range is crucial.[13]
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Solution Preparation: Prepare a series of dilute solutions of both the ARS sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.
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Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.
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Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slit widths are kept constant for all measurements.
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Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample (Isam) and the standard (Istd).
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Note the absorbance at the excitation wavelength for the sample (Asam) and the standard (Astd).
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Record the refractive index of the solvent for the sample (ηsam) and the standard (ηstd). If the same solvent is used, this ratio is 1.
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Calculate the quantum yield of the sample (Φsam) using the following equation:
Φsam = Φstd * (Isam / Istd) * (Astd / Asam) * (ηsam² / ηstd²)
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Conclusion: A Versatile Tool for Science and Technology
The photophysical properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate are a compelling example of how molecular structure dictates function. Its strong, environment-sensitive absorption, coupled with its characteristic low fluorescence and well-defined interactions with metal ions and protons, underpins its widespread use. For researchers in materials science, biology, and medicine, a thorough understanding of its photophysics is paramount for leveraging its capabilities, whether for visualizing biological processes, developing new analytical sensors, or designing novel materials. The protocols and data presented in this guide serve as a robust starting point for the accurate and insightful characterization of this enduringly relevant molecule.
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